molecular formula C12H18N4 B1518596 (Butan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine CAS No. 1156212-02-0

(Butan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine

Cat. No. B1518596
M. Wt: 218.3 g/mol
InChI Key: IHBFLTPESZBDKW-UHFFFAOYSA-N
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Description

“Butan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazolo[4,3-a]quinoxaline derivatives, which are structurally similar to the compound , has been reported . These compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

Triazoles have two isomeric forms, namely, 1,2,3-triazole and 1,2,4-triazole . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Scientific Research Applications

  • Antiviral and Antimicrobial Activities

    • Field : Medicinal Chemistry
    • Application : A series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized as potential antiviral and antimicrobial agents .
    • Method : The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
    • Results : Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml and compound 8b showed promising antiviral activity. In vitro antimicrobial screening against different pathogenic organisms using agar diffusion method demonstrated that compounds 4d, 6c, 7b, and 8a exhibit antibacterial and/or antifungal activities .
  • Pharmacological Potentials

    • Field : Pharmacology
    • Application : Triazole compounds, including those with a [1,2,4]triazolo[4,3-a]quinoxaline structure, show versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .
    • Method : The synthesis of these compounds often involves the reaction of amines with triazole-2-thiol .
    • Results : Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
  • Antifungal and Antimicrobial Activities

    • Field : Medicinal Chemistry
    • Application : The antifungal drugs that have triazole moiety, such as voriconazole and posaconazole, play the leading role in combating fungal infections . In addition, several literatures have pointed out the value of triazoles as antimicrobial agents .
    • Method : The presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Furthermore, the highly potent fluoroquinolone antibiotics, such as norfloxacin and ciprofloxacin contain piperazine moiety .
    • Results : In vitro antimicrobial screening against different pathogenic organisms using agar diffusion method demonstrated that compounds 4d, 6c, 7b, and 8a exhibit antibacterial and/or antifungal activities .
  • Synthesis and Pharmacological Potentials

    • Field : Pharmacology
    • Application : Triazole compounds show versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .
    • Method : The synthesis of these compounds often involves the reaction of amines with triazole-2-thiol .
    • Results : Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
  • Antifungal and Antimicrobial Activities

    • Field : Medicinal Chemistry
    • Application : The antifungal drugs that have triazole moiety, such as voriconazole and posaconazole, play the leading role in combating fungal infections . In addition, several literatures have pointed out the value of triazoles as antimicrobial agents .
    • Method : The presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Furthermore, the highly potent fluoroquinolone antibiotics, such as norfloxacin and ciprofloxacin contain piperazine moiety .
    • Results : In vitro antimicrobial screening against different pathogenic organisms using agar diffusion method demonstrated that compounds 4d, 6c, 7b, and 8a exhibit antibacterial and/or antifungal activities .
  • Synthesis and Pharmacological Potentials

    • Field : Pharmacology
    • Application : Triazole compounds show versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .
    • Method : The synthesis of these compounds often involves the reaction of amines with triazole-2-thiol .
    • Results : Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Future Directions

Triazoles are a significant class of compounds in medicinal chemistry due to their broad biological activities . The future directions for research on “(Butan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, in-depth studies on its potential biological activities could be beneficial.

properties

IUPAC Name

N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-4-9(2)13-10(3)12-15-14-11-7-5-6-8-16(11)12/h5-10,13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBFLTPESZBDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(C)C1=NN=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Butan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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